N-Carbetoxiftalimida

Descripción general

Descripción

N-Carbethoxyphthalimide, also known as N-ethoxycarbonylphthalimide, is a crystalline compound primarily used as a phthaloylating agent. It is employed for the selective protection of primary amines, amino acids, and amino alcohols under mild conditions. This compound is soluble in dimethylformamide, benzene, and chloroform, and is stable in both acidic and mild basic conditions .

Aplicaciones Científicas De Investigación

N-Carbethoxyphthalimide has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: It is employed in the modification of biomolecules to study their functions and interactions.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of polymers and other industrial chemicals

Mecanismo De Acción

Target of Action

N-Carbethoxyphthalimide is primarily used to protect amine functional groups . The primary targets of this compound are therefore the amine groups present in various biochemical structures.

Mode of Action

The compound interacts with its targets by forming a protective layer around the amine groups. This prevents these groups from participating in unwanted reactions, thereby preserving their functionality .

Pharmacokinetics

Given its molecular weight of 21919 , it can be hypothesized that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of N-Carbethoxyphthalimide’s action is the protection of amine functional groups . This can have various downstream effects depending on the specific biochemical context. For instance, in protein synthesis, it may help in maintaining the integrity of the protein structure by preventing unwanted modifications of the amine groups.

Action Environment

The efficacy and stability of N-Carbethoxyphthalimide can be influenced by various environmental factors. For instance, its melting point is 90-92 °C , suggesting that it is stable under normal physiological conditions but may degrade at higher temperatures. The pH of the environment may also affect its action, as changes in pH can influence the state of the amine groups it targets.

Métodos De Preparación

N-Carbethoxyphthalimide can be synthesized through various methods. One common synthetic route involves the reaction of ethyl chloroformate with potassium phthalimide in the presence of a catalyst such as 18-crown-6 ether in toluene at 90°C for one hour . The compound can be crystallized from toluene or benzene and petroleum ether mixtures .

Análisis De Reacciones Químicas

N-Carbethoxyphthalimide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form N-phthaloyl derivatives.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to phthalic acid and ethanol.

Reduction: It can be reduced to phthalimide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include primary amines, acids, bases, and reducing agents. The major products formed from these reactions are N-phthaloyl derivatives, phthalic acid, and phthalimide .

Comparación Con Compuestos Similares

N-Carbethoxyphthalimide is unique in its stability and selectivity as a phthaloylating agent. Similar compounds include:

Phthalimide: Used for similar protective purposes but lacks the ethoxycarbonyl group.

N-Hydroxyphthalimide: Another phthaloylating agent with different reactivity and stability profiles.

N-Acetylphthalimide: Used for amine protection but has different solubility and stability characteristics.

N-Carbethoxyphthalimide stands out due to its stability in both acidic and mild basic conditions and its well-known methods for selective removal, making it a versatile reagent in various chemical processes .

Actividad Biológica

N-Carbethoxyphthalimide (NCP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antifungal properties, potential as an anti-inflammatory agent, and other significant biological effects, supported by case studies and research findings.

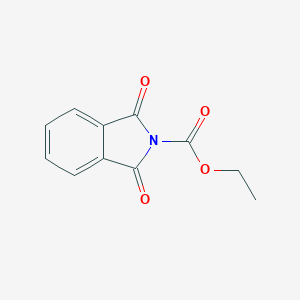

Chemical Structure and Properties

N-Carbethoxyphthalimide is a derivative of phthalimide characterized by the presence of a carbethoxy group. Its molecular formula is CHNO, and it has been studied for its reactivity and interactions in various biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of N-Carbethoxyphthalimide, particularly against pathogenic fungi such as Candida species. A notable study investigated several N-substituted phthalimides, including NCP, for their antifungal efficacy. The findings indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungals.

Table 1: Antifungal Efficacy of N-Carbethoxyphthalimide Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| N-Carbethoxyphthalimide | 200 | Candida albicans |

| N-Butylphthalimide | 100 | Candida albicans |

| N-Phenylphthalimide | 150 | Candida parapsilosis |

The study demonstrated that NCP inhibited biofilm formation and hyphal growth in C. albicans, suggesting its potential as a therapeutic agent against candidiasis .

Anti-inflammatory Properties

In addition to its antifungal activity, N-Carbethoxyphthalimide has shown promise as an anti-inflammatory agent. Research indicates that derivatives of phthalimide can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Cytokines

A case study explored the effects of N-phthaloyl amino acids derived from N-Carbethoxyphthalimide on lipopolysaccharide (LPS)-induced inflammation in vitro. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting the compound's potential in managing inflammatory diseases .

Cytotoxicity and Safety Profile

While exploring the biological activities of N-Carbethoxyphthalimide, it is crucial to assess its cytotoxicity. A study evaluated the cytotoxic effects of various phthalimide derivatives on human cancer cell lines. The results indicated that while some derivatives exhibited potent anticancer activity, they also displayed varying degrees of cytotoxicity.

Table 2: Cytotoxic Effects of Phthalimide Derivatives

| Compound | IC (µM) | Cell Line |

|---|---|---|

| N-Carbethoxyphthalimide | 25 | HeLa (cervical carcinoma) |

| N-Phthaloyltryptophan | 15 | MCF-7 (breast cancer) |

| N-Butylphthalimide | 30 | A549 (lung cancer) |

The moderate cytotoxicity observed suggests that while NCP may be effective against certain malignancies, careful consideration must be given to dosage and potential side effects .

Mechanistic Insights

Mechanistic studies utilizing techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) have been employed to elucidate the structure-activity relationships of N-Carbethoxyphthalimide. These studies suggest that the biological activity can be attributed to specific functional groups within the compound that interact with biological targets .

Propiedades

IUPAC Name |

ethyl 1,3-dioxoisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHAQNTWKSVEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066805 | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lumps or powder; [Alfa Aesar MSDS] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | N-Carbethoxyphthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22509-74-6 | |

| Record name | N-Carbethoxyphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22509-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-phthaloylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022509746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBETHOXYPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGO9NPX8LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Carbethoxyphthalimide in the synthesis of Thalidomide?

A1: N-Carbethoxyphthalimide serves as a key intermediate in a concise, two-step synthesis of Thalidomide. [] The process involves reacting L-glutamine with N-Carbethoxyphthalimide to produce N-phthaloyl-L-glutamine. Subsequent cyclization of N-phthaloyl-L-glutamine using 1,1'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) yields Thalidomide. [] This synthetic route is noteworthy for its efficiency, requiring no purification steps.

Q2: How does the chemical structure of N-Carbethoxyphthalimide influence its reactivity with hydroxide ions?

A2: The kinetics of alkaline hydrolysis of N-Carbethoxyphthalimide are influenced by its structure. Studies have shown that the reaction follows a linear relationship with hydroxide ion concentration, indicating that nucleophilic attack by the hydroxide ion is the rate-limiting step. [] The electron-withdrawing nature of the phthalimide and carbethoxy groups likely contributes to the susceptibility of the carbonyl carbon to nucleophilic attack.

Q3: Is there any spectroscopic data available to characterize N-Carbethoxyphthalimide?

A3: While the provided abstracts don't offer specific spectroscopic data, research often employs techniques like FTIR, FT-Raman, and NMR spectroscopy to characterize N-Carbethoxyphthalimide. [] These methods provide valuable information about the compound's structure, including vibrational frequencies of functional groups and the electronic environment of individual atoms. Combining experimental spectroscopic data with DFT (Density Functional Theory) calculations can further enhance the understanding of its structural properties and reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.